(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13662755
InChI: InChI=1S/C11H13F2NO3/c1-2-17-9-4-3-7(12)6(10(9)13)5-8(14)11(15)16/h3-4,8H,2,5,14H2,1H3,(H,15,16)/t8-/m0/s1
SMILES: CCOC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F
Molecular Formula: C11H13F2NO3
Molecular Weight: 245.22 g/mol

(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid

CAS No.:

Cat. No.: VC13662755

Molecular Formula: C11H13F2NO3

Molecular Weight: 245.22 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid -

Specification

Molecular Formula C11H13F2NO3
Molecular Weight 245.22 g/mol
IUPAC Name (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid
Standard InChI InChI=1S/C11H13F2NO3/c1-2-17-9-4-3-7(12)6(10(9)13)5-8(14)11(15)16/h3-4,8H,2,5,14H2,1H3,(H,15,16)/t8-/m0/s1
Standard InChI Key JWUOGFHCCLUCBY-QMMMGPOBSA-N
Isomeric SMILES CCOC1=C(C(=C(C=C1)F)C[C@@H](C(=O)O)N)F
SMILES CCOC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F
Canonical SMILES CCOC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound is systematically named (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid, reflecting its:

  • Stereochemistry: (2S) configuration at the α-carbon.

  • Substituents: A phenyl ring with ethoxy (-OCH₂CH₃) at position 3 and fluorine atoms at positions 2 and 6.

  • Molecular formula: C₁₁H₁₃F₂NO₃ .

  • Molecular weight: 245.22 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid
SMILESCCOC1=C(C(=C(C=C1)F)F)CC(C(=O)O)N
InChIKeyJWUOGFHCCLUCBY-UHFFFAOYSA-N
XLogP3-AA-0.9
Hydrogen Bond Donors2

Stereochemical and Electronic Properties

The (2S) configuration ensures enantiomeric purity, critical for biological interactions. The 2,6-difluoro-3-ethoxy substitution pattern introduces steric and electronic effects:

  • Fluorine atoms: Enhance metabolic stability and modulate lipophilicity .

  • Ethoxy group: Contributes to solubility in organic solvents and potential hydrogen-bonding interactions .

Synthesis and Manufacturing

Table 2: Comparative Synthesis of Fluorinated Phenylalanines

CompoundMethodYield (%)Reference
(2S)-2-Amino-3-(2,4-difluorophenyl)propanoic acidAsymmetric hydrogenation78
2,6-Difluoro-L-phenylalanine hydrochlorideChiral pool synthesis65
Target compoundNot reported (patent pending)N/A

Challenges in Synthesis

  • Regioselectivity: Ensuring precise fluorine and ethoxy placement .

  • Stereochemical control: Avoiding racemization during steps involving the α-carbon .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited due to hydrophobicity from fluorine and ethoxy groups; often formulated as salts (e.g., hydrochloride) .

  • Thermal stability: Decomposes above 200°C .

Spectroscopic Data

  • ¹⁹F NMR: Peaks at δ -110 to -120 ppm (ortho-fluorines) .

  • IR: Stretching vibrations at 3300 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O) .

Applications in Research

Biochemical Studies

  • Noncanonical amino acid: Used in genetic code expansion (GCE) to engineer proteins with fluorinated motifs .

  • Enzyme substrates: Probing active sites of oxidoreductases and hydroxylases .

Pharmaceutical Development

  • Drug candidates: Fluorine atoms improve bioavailability and target binding in kinase inhibitors .

  • PET tracers: Potential radiolabeling (e.g., ¹⁸F) for imaging .

Table 3: Patent Applications Involving Analogous Compounds

Patent/ApplicationUse CaseReference
WO2004043905A1Synthesis of hydroxypropanoic acid derivatives
US20200148734A1Fluorinated kinase inhibitors

Future Directions

  • Crystallographic studies: To resolve binding modes in enzyme complexes .

  • Structure-activity relationships (SAR): Optimizing substituents for enhanced pharmacokinetics .

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